3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
Description
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Properties
IUPAC Name |
5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c1-3-27-17-8-4-15(5-9-17)19-12-13-21(25-24-19)30-14-20-23-22(26-28-20)16-6-10-18(29-2)11-7-16/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDYNWZTUIYOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic molecule characterized by its heterocyclic structure, which includes a pyridazine core and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
IUPAC Name: 6-(4-ethoxyphenyl)-2-[2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one.
This compound features multiple functional groups that contribute to its reactivity and biological activity. The presence of the oxadiazole ring is particularly significant, as oxadiazoles are known for their diverse pharmacological effects.
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit notable anticancer properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific interactions of this compound with cancer-related pathways warrant further investigation to elucidate its potential as an anticancer agent .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been documented to exhibit significant antibacterial and antifungal effects. The presence of the methylsulfanyl group may enhance its interaction with microbial targets, leading to increased efficacy against various pathogens .
Anti-inflammatory Effects
Anti-inflammatory properties have been attributed to heterocyclic compounds similar to this pyridazine derivative. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Further studies are needed to confirm whether this specific compound exhibits similar anti-inflammatory activity .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation: It could interact with various receptors, altering cellular signaling pathways.
- Oxidative Stress Reduction: By scavenging free radicals, it may reduce oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antitumor Activity: A study on oxadiazole derivatives showed significant inhibition of tumor growth in vitro and in vivo models .
- Antimicrobial Efficacy: Research indicated that methylsulfanyl-substituted compounds exhibited potent antibacterial activity against resistant strains .
- Inflammation Models: Compounds with similar structures demonstrated reduced inflammation in animal models through cytokine modulation .
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the standard synthetic protocols for preparing 3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine?
Answer:
The synthesis involves multi-step organic reactions, typically including:
Oxadiazole Ring Formation : Cyclization of precursor amidoximes with carboxylic acid derivatives under reflux in ethanol (80°C, 12 hours) .
Sulfanyl Group Introduction : Nucleophilic substitution using NaH in THF (0–5°C) to attach the sulfanyl linker between the oxadiazole and pyridazine moieties .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
Key Considerations : Temperature control during cyclization and inert atmosphere (N₂/Ar) for sulfanyl coupling are critical to avoid side reactions like oxidation .
Basic Question: Which analytical techniques are essential for characterizing this compound?
Answer:
Core techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent connectivity; 2D experiments (COSY, HSQC) resolve overlapping signals in aromatic regions .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out impurities .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., π-π stacking) .
Advanced Question: How can conflicting spectral data (e.g., ambiguous NOESY correlations) be resolved for this compound?
Answer:
Contradictions may arise due to dynamic effects or crystallographic disorder. Strategies include:
- Variable-Temperature NMR : To identify conformational flexibility in the ethoxyphenyl or methylsulfanyl groups .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NOE patterns and compare with experimental data .
- Heteronuclear Correlation (HMBC) : To confirm long-range couplings between the oxadiazole and pyridazine rings .
Advanced Question: How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound’s biological activity?
Answer:
Methodological Framework :
Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or halogen) to assess electronic/steric effects .
In Silico Screening : Molecular docking (AutoDock Vina) to predict binding affinity with targets like kinase enzymes .
Biological Assays :
- Dose-response curves (IC₅₀ determination) in cancer cell lines (e.g., MCF-7, HeLa) .
- Competitive binding assays to validate target engagement (e.g., fluorescence polarization) .
Advanced Question: How can researchers address discrepancies in reported reaction yields during scale-up synthesis?
Answer:
Yield variations often stem from:
- Solvent Polarity : Switch from THF to DMF for better solubility of intermediates .
- Catalyst Optimization : Use Pd/C or Ni catalysts for efficient cross-coupling steps .
- Process Monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Basic Question: What are the common chemical transformations possible for this compound?
Answer:
Key reactions include:
- Oxidation : Conversion of methylsulfanyl to sulfoxide/sulfone using mCPBA or H₂O₂ .
- Nucleophilic Substitution : Replacement of ethoxy groups with amines (e.g., piperazine) under basic conditions .
- Reduction : Hydrogenation of pyridazine rings using H₂/Pd-C to generate dihydropyridazine derivatives .
Advanced Question: How can researchers mitigate challenges in isolating insoluble intermediates during synthesis?
Answer:
Strategies include:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or binary mixtures (CHCl₃/MeOH) .
- Sonication : Ultrasonic agitation to disperse precipitates .
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to improve solubility of amine intermediates .
Advanced Question: What methodologies are recommended for analyzing contradictory biological activity data across studies?
Answer:
Address contradictions via:
- Assay Validation : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Purity Verification : HPLC (≥99%) and elemental analysis to exclude impurities as confounding factors .
- Structural Analog Comparison : Benchmark against derivatives with well-characterized activities (e.g., bromophenyl analogs in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
